N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide - 524039-97-2

N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Catalog Number: EVT-5665140
CAS Number: 524039-97-2
Molecular Formula: C14H12N2O4
Molecular Weight: 272.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R,Z)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide (ML276)

Compound Description: ML276 is a potent and selective inhibitor of Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) []. This enzyme is crucial for the parasite's growth and propagation, making it a promising target for antimalarial drug development. ML276 exhibits submicromolar potency against PfG6PD and demonstrates micromolar activity against P. falciparum in vitro [].

Relevance: Although structurally distinct from N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide, ML276 shares the core structure of a substituted 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide. The presence of this shared core structure, despite the differences in substituents and the heteroatom in the heterocyclic ring (oxygen in the main compound and sulfur in ML276), suggests a potential for overlapping chemical properties and biological activities.

(Z)-2-(3-Chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxamide (F389-0663)

Compound Description: F389-0663 is a potent inhibitor of Glycogen synthase kinase 3β (GSK-3β) []. GSK-3β is a promising molecular target for various diseases, including Alzheimer’s disease, cancer, and diabetes mellitus []. F389-0663 demonstrated an IC50 value of 1.6 μM against GSK-3β [].

Relevance: F389-0663 shares the core structure of a 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxamide with N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide. This structural similarity, despite differences in specific substituents, suggests that both compounds belong to the same chemical class and might exhibit similar biological activities.

Compound Description: This compound exhibits potent serotonin-3 (5-HT3) receptor antagonist activity [, ]. It shows a high affinity for 5-HT3 receptors with a Ki value of 0.051 nM and potent antagonistic activity against the von Bezold-Jarisch reflex in rats [, ].

Relevance: This compound belongs to the same 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide class as N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide. The structural similarity stems from the presence of the benzoxazine ring and carboxamide group, suggesting potential for similar chemical reactivity and pharmacological profiles despite variations in the substituents and their positions.

Compound Description: This compound exhibits long-lasting serotonin-3 (5-HT3) receptor antagonistic activity, attributed to the two methyl groups at the 2-position of the benzoxazine ring and the 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety []. It displays a high affinity for 5-HT3 receptors (Ki = 0.019 nM) [].

Relevance: Similar to the main compound, this compound belongs to the 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide class. The presence of the shared benzoxazine ring and carboxamide group, despite variations in substituents and their positions, suggests a potential for shared chemical properties and potential cross-reactivity with targets like 5-HT3 receptors.

Compound Description: YM934 is a potent potassium channel activator []. It demonstrates a stronger oral antihypertensive effect than cromakalim in spontaneously hypertensive rats [].

Relevance: YM934 and N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide share the 3,4-dihydro-2H-1,4-benzoxazine core structure. The presence of the same core structure, even with different substituents and positions, indicates they belong to the same chemical class, suggesting potential for shared pharmacological properties.

Compound Description: KB-R9032 is a potent and selective Na+/H+ exchange inhibitor. It exhibits an IC50 value of 0.12 μM [, ]. The methanesulfonate salt of KB-R9032 possesses excellent water solubility and demonstrates anti-arrhythmia activity in a rat model of acute myocardial infarction [, ].

Relevance: Both KB-R9032 and N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide belong to the 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxamide class, sharing the core benzoxazine structure and a carboxamide group. This suggests potential for similarities in their chemical and pharmacological properties.

2-Fluoro-N-[7-fluoro-3,4-dihydro-2-methyl-3-oxo-4-(prop-2-ynyl)-2H-1,4-benzoxazin-6-yl]benzamide

Compound Description: This compound is identified as a protox inhibitor [].

Relevance: Similar to N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide, this compound belongs to the 3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide class, sharing a benzoxazine ring and carboxamide group. This structural similarity suggests they may share chemical properties and potential for interacting with similar biological targets.

3-Chloro-N-[7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2,2-dimethylpropanamide

Compound Description: This compound is another identified protox inhibitor [].

Relevance: Sharing the 3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide core with N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide, this compound highlights the importance of this structural motif for potential protox inhibitory activity. Differences in the specific substituents on the benzoxazine ring offer insights into structure-activity relationships.

N-(3,4-dihydro-7-fluoro-3-oxo-4-propargyl-2H-1,4-benzoxazin-6-yl)-3,4,5,6-tetrahydrophthalimide

Compound Description: This compound is identified as a potent protoporphyrinogen-IX oxidase (Protox) inhibitor []. Protox inhibitors are a class of herbicides that act by disrupting the heme biosynthesis pathway in plants.

Relevance: This compound and N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide share the 3,4-dihydro-2H-1,4-benzoxazine core structure. The presence of this shared core, despite differences in the substituents, suggests they belong to the same chemical class and may share some biological activity.

4-(2-Chloro-6-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide (G10)

Compound Description: G10 is a potent stimulator of the type I interferon (IFN) response, which plays a crucial role in the innate immune system’s response to viral infections []. It achieves this by indirectly activating the stimulator of interferon genes (STING) pathway, leading to the expression of antiviral effector genes and IFN subtypes []. G10 exhibits antiviral activity against emerging Alphavirus species, including Chikungunya virus, Venezuelan Equine Encephalitis virus, and Sindbis virus [].

Relevance: G10 shares a striking structural resemblance to N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide. Both compounds possess a nearly identical framework, with the primary difference being the sulfur atom in the thiazine ring of G10 compared to the oxygen atom in the oxazine ring of the main compound. This subtle difference highlights the potential for significant changes in biological activity due to the alteration of a single atom within a complex molecule.

Properties

CAS Number

524039-97-2

Product Name

N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

IUPAC Name

N-(furan-2-ylmethyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

InChI

InChI=1S/C14H12N2O4/c17-13-8-20-12-4-3-9(6-11(12)16-13)14(18)15-7-10-2-1-5-19-10/h1-6H,7-8H2,(H,15,18)(H,16,17)

InChI Key

CWDWYCMZOIESOA-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CO3

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.